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Compound of Interest

Compound Name: VU 0365114

Cat. No.: B15620989

For Immediate Release

[City, State] — December 17, 2025 — Researchers and drug development professionals are
taking a closer look at VU0365114, a compound originally developed as a positive allosteric
modulator of the M5 muscarinic acetylcholine receptor. Recent studies have repositioned this
molecule as a potent microtubule-destabilizing agent with significant anti-cancer properties,
particularly in colorectal cancer models. This guide provides a comprehensive comparison of
VU0365114 with other novel tubulin inhibitors, supported by available preclinical data.

VU0365114 exerts its anti-cancer effects by inhibiting tubulin polymerization, a critical process
for cell division. This mechanism of action is shared by a number of successful chemotherapy
drugs. Notably, VU0365114 is reported to bind to the colchicine-binding site on tubulin and has
the significant advantage of overcoming multidrug resistance (MDR), a common challenge in
cancer therapy, as it is not a substrate for MDR proteins.[1] A kinome analysis has also
suggested a favorable specificity profile with no significant off-target effects noted.[1]

Comparative In Vitro Efficacy

While specific IC50 values for VU0365114 in various cancer cell lines are not yet widely
published in publicly available literature, its high sensitivity in colorectal cancer cell lines has
been highlighted.[2] To provide a comparative landscape, the following table summarizes the in
vitro efficacy of other notable novel tubulin inhibitors that target the colchicine binding site.
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Compound/inhibito

Cancer Cell Line IC50 (nM) Reference
r
VERU-111
_ _ MDA-MB-231 (Breast) 5.6-8.1 [3]
(Sabizabulin)
PC-3 (Prostate) 56-8.1 [3]

Compound 54 (Indole-  Various (6 cancer cell

chalcone derivative) lines)

Compound 102 (4,5- ]
Various (5 human

diarylthiazole ) 8.4-264
o cancer cell lines)
derivative)

Compound 105 ]
Various (8 cancer cell

(Reverse ABI ] 14 (average)
lines)

analogue)
HL-60/Bcl-2

mHAL, mHA6, mHA11 _ < 1000 [4]
(Leukemia)

HTI-286 Various 2-5 [5]

Note: The IC50 values are presented as reported in the respective literature and may have
been determined under varying experimental conditions.

In Vivo Anti-Tumor Activity

Preclinical studies in animal models are crucial for evaluating the therapeutic potential of new
drug candidates. A tumor xenograft study in nude mice demonstrated that VU0365114
significantly slowed the in vivo growth of colorectal tumors.[1]

For comparison, the table below presents in vivo efficacy data for other novel tubulin inhibitors.
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Compound/Inh  Xenograft Dosing Tumor Growth
o . o Reference
ibitor Model Regimen Inhibition (TGI)
Compound [I] (3-
amino-5- 20 mg/kg, i.p., 21
MCF-7 (Breast) 68.95%
phenylpyrazole days
derivative)
30 mg/kg, i.p.,
MDA-MB-231 9GP
Compound G13 once every 3 38.2% [6]
(Breast)
days
HCT-15 15 mg/kg, p.o.,
Compound 9g ) 78.8% [7]
(Colorectal) daily for 3 weeks
SW620 15 mg/kg, p.o.,
IS P 79.7% [7]

(Colorectal)

daily for 3 weeks

Mechanism of Action and Signaling Pathway

Tubulin inhibitors like VU0365114 disrupt the dynamic process of microtubule formation and

breakdown. This interference with microtubule dynamics leads to the arrest of the cell cycle in

the G2/M phase, preventing cancer cells from dividing and ultimately triggering apoptosis

(programmed cell death).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b15620989?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620989?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer
and overcoming drug resistance - PubMed [pubmed.ncbi.nim.nih.gov]

2. benchchem.com [benchchem.com]

3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC
[pmc.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy -
PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]
7. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 -

PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Repurposed Compound VU0365114 Demonstrates
Potent Tubulin Inhibition and Anti-Cancer Efficacy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15620989#efficacy-of-vu-0365114-
compared-to-other-novel-tubulin-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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